molecular formula C7H10N4O B13243129 (3R)-3-amino-3-(pyrimidin-4-yl)propanamide

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide

Cat. No.: B13243129
M. Wt: 166.18 g/mol
InChI Key: CWGZQIAZMMMKPR-RXMQYKEDSA-N
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Description

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide is a chemical compound that features an amino group and a pyrimidine ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Amination: The pyrimidine derivative undergoes an amination reaction to introduce the amino group.

    Amidation: The resulting intermediate is then subjected to amidation to form the propanamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrimidine ring allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(pyrimidin-4-yl)butanamide: Similar structure but with an additional carbon in the backbone.

    (3R)-3-amino-3-(pyrimidin-4-yl)pentanamide: Similar structure but with two additional carbons in the backbone.

    (3R)-3-amino-3-(pyrimidin-4-yl)hexanamide: Similar structure but with three additional carbons in the backbone.

Uniqueness

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide is unique due to its specific combination of an amino group and a pyrimidine ring attached to a propanamide backbone. This structure provides distinct chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

(3R)-3-amino-3-pyrimidin-4-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)/t5-/m1/s1

InChI Key

CWGZQIAZMMMKPR-RXMQYKEDSA-N

Isomeric SMILES

C1=CN=CN=C1[C@@H](CC(=O)N)N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)N)N

Origin of Product

United States

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